(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide
CAS No.:
Cat. No.: VC16038266
Molecular Formula: C23H25BrO2P+
Molecular Weight: 444.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25BrO2P+ |
|---|---|
| Molecular Weight | 444.3 g/mol |
| IUPAC Name | (1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium;hydrobromide |
| Standard InChI | InChI=1S/C23H24O2P.BrH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1; |
| Standard InChI Key | RSYXORMKBUFAMS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, (1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium hydrobromide, reflects its intricate architecture. The central phosphorus atom is bonded to three phenyl groups and a 2-ethoxy-1-methyl-2-oxoethyl substituent, with a bromide counterion balancing the charge. This configuration confers high solubility in polar organic solvents and stability under standard laboratory conditions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.3 g/mol |
| IUPAC Name | (1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium hydrobromide |
| Standard InChI | InChI=1S/C23H24O2P.BrH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2 |
The ethoxy and ketone functionalities enhance its electrophilicity, enabling participation in nucleophilic substitutions and Wittig-like reactions. The bulky triphenyl groups introduce steric hindrance, which can modulate reaction selectivity and kinetics.
Synthesis and Industrial Production
Synthetic Methodology
The synthesis of (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide typically involves the alkylation of triphenylphosphine with ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion acts as a leaving group.
Key Reaction Steps:
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Reactants: Triphenylphosphine and ethyl bromoacetate.
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Solvent: Polar aprotic solvents such as dichloromethane or toluene.
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Conditions: Room temperature or mild heating under inert atmosphere (e.g., nitrogen).
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Purification: Precipitation using hexane or diethyl ether, followed by filtration.
Industrial-scale production optimizes these conditions for yield and purity, often employing continuous flow systems to enhance efficiency.
| Biological Effect | Target Mechanism | Therapeutic Application |
|---|---|---|
| Cytotoxicity | Mitochondrial membrane disruption | Cancer therapy |
| ROS Induction | Oxidative stress amplification | Antiproliferative strategies |
Antimicrobial and Antiparasitic Applications
Preliminary research indicates potential activity against microbial pathogens, including Plasmodium falciparum, the causative agent of malaria. The compound’s ability to disrupt microbial electron transport chains aligns with its broader bioactivity profile.
| GHS Hazard | Precautionary Statements |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Applications in Organic Synthesis
Wittig Olefination
The compound serves as a precursor for generating ylides in Wittig reactions, facilitating the synthesis of alkenes from carbonyl compounds. Its steric bulk influences regioselectivity, favoring the formation of less hindered alkenes.
Example Reaction:
Catalysis and Functional Group Transformations
As an organophosphine catalyst, it accelerates reactions such as Michael additions and cross-couplings. Its electron-deficient phosphonium center stabilizes transition states, enhancing reaction rates.
Future Directions and Research Opportunities
Drug Delivery Systems
The mitochondrial targeting capability of this compound could revolutionize drug delivery, enabling precise accumulation of therapeutics in diseased cells. Current research explores its conjugation with chemotherapeutic agents to minimize off-target effects.
Sustainable Synthesis Methods
Efforts to develop greener synthetic routes, including solvent-free reactions and catalytic recycling, aim to reduce the environmental footprint of its production.
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